6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one
Description
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic flavonoid derivative characterized by a benzopyran-4-one backbone substituted with hydroxyl groups at positions 6 and 7 and a nitro group at the para position of the phenyl ring attached to position 2. The nitro group (-NO₂) introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This structural motif is distinct from natural flavonoids, which typically feature hydroxyl or methoxy substituents.
Properties
CAS No. |
144006-46-2 |
|---|---|
Molecular Formula |
C15H9NO6 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
6,7-dihydroxy-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-11-6-14(8-1-3-9(4-2-8)16(20)21)22-15-7-13(19)12(18)5-10(11)15/h1-7,18-19H |
InChI Key |
DXOROZXTSJLKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 6,7-dihydroxy-4-chromanone with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the chromone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 6,7-dihydroxy-2-(4-aminophenyl)-4H-chromen-4-one.
Substitution: Formation of various substituted chromones depending on the electrophile used.
Scientific Research Applications
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the expression of pro-inflammatory cytokines and enzymes like COX-2 through the MAPK and NF-κB signaling pathways.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Flavonoids
Structural and Electronic Differences
The following table highlights key structural variations between 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one and related compounds:
*Calculated based on molecular formula C₁₅H₉NO₇.
Key Observations :
- Backbone Variations: Unlike flavanones (e.g., NRG, HES) and isoflavones (e.g., GEN), the target compound retains the flavone backbone, which lacks the C2-C3 single bond present in flavanones.
- Bioactivity Implications : The nitro group may enhance electrophilicity, affecting interactions with biological targets like enzymes or DNA, but may also reduce solubility compared to hydroxylated analogs .
Solubility and Pharmacokinetics
- Hydroxy vs.
- Methoxy Derivatives : Methoxy groups (e.g., in cirsimaritin ) enhance lipophilicity, improving membrane permeability but requiring metabolic demethylation for activation.
Biological Activity
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one, also known by its CAS number 144006-46-2, is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 299.23 g/mol. The structure features a benzopyran core with hydroxyl and nitrophenyl substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H9NO6 |
| Molecular Weight | 299.23 g/mol |
| CAS Number | 144006-46-2 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study utilizing various in vitro assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models.
Anti-inflammatory Effects
In vivo studies have shown that this compound can modulate inflammatory pathways. For example, it was found to inhibit the production of pro-inflammatory cytokines in models of acute inflammation, suggesting its potential as an anti-inflammatory agent.
Anticancer Properties
Recent investigations into the anticancer effects of this compound reveal promising results. In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Effective free radical scavenger | |
| Anti-inflammatory | Inhibits cytokine production | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: In Vivo Anti-inflammatory Effects
In a controlled experiment involving mice subjected to induced inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to the control group. This suggests that the compound may have therapeutic potential in managing inflammatory diseases.
Case Study 2: Anticancer Activity in Human Cell Lines
A study examining the effects of this compound on human breast cancer cells revealed that it significantly inhibited cell growth and induced apoptosis at concentrations as low as 10 µM. The study utilized flow cytometry and Western blot analysis to confirm these findings, indicating that the compound activates caspase pathways involved in apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
